molecular formula C16H21N5OS B4436121 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide

Cat. No.: B4436121
M. Wt: 331.4 g/mol
InChI Key: SFJYVPVFCJNZSO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring and the piperazine moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the thiadiazole derivative with the piperazine derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide moiety.

    Substitution: The aromatic ring in the piperazine moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and piperazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide would depend on its specific biological target. Generally, compounds with thiadiazole and piperazine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)propanamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)propanamide

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide is unique due to the presence of the phenyl group in the piperazine moiety, which may confer distinct pharmacological properties compared to its analogs with different substituents on the piperazine ring.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-12(15(22)17-16-19-18-13(2)23-16)20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJYVPVFCJNZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C(C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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